5-Iodo-dCTP

Nucleotide Metabolism Enzymology DNA Damage Response

5-Iodo-dCTP (5-Iodo-2′-deoxycytidine 5′-triphosphate) is a halogenated analog of the natural nucleotide dCTP, classified as a modified nucleoside triphosphate. Its defining structural feature is the substitution of a hydrogen atom with an iodine atom at the C5 position of the cytosine base.

Molecular Formula C9H15IN3O13P3
Molecular Weight 593.05 g/mol
CAS No. 31747-59-8
Cat. No. B1218735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-dCTP
CAS31747-59-8
Synonyms5-iodocytosine deoxyribonucleoside triphosphate
IdCTP
Molecular FormulaC9H15IN3O13P3
Molecular Weight593.05 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C9H15IN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
InChIKeyOOMLBPVHGFQCCL-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-dCTP (CAS 31747-59-8) Chemical Identity and Functional Classification for Procurement Decisions


5-Iodo-dCTP (5-Iodo-2′-deoxycytidine 5′-triphosphate) is a halogenated analog of the natural nucleotide dCTP, classified as a modified nucleoside triphosphate. Its defining structural feature is the substitution of a hydrogen atom with an iodine atom at the C5 position of the cytosine base . This modification imparts a distinct heavy-atom signature while largely preserving substrate recognition by numerous DNA and RNA polymerases, making it a standard, versatile tool in molecular biology [1]. Unlike many functionalized analogs with bulky linker arms, the direct iodo-substitution presents minimal steric hindrance, facilitating efficient enzymatic incorporation into DNA or RNA for downstream applications in structural biology, functional epigenetics, and nucleic acid probe development .

Why 5-Iodo-dCTP (CAS 31747-59-8) Cannot Be Arbitrarily Substituted with Other dCTP Analogs


Substituting 5-Iodo-dCTP with other C5-modified dCTP analogs (e.g., 5-Bromo-, 5-Methyl-, or 5-Chloro-dCTP) is not functionally equivalent and can lead to experimental failure or misinterpretation of results. While these analogs may share a common dCTP backbone, their distinct physicochemical properties, particularly their heavy-atom scattering power, steric bulk, and electronic effects, dictate profoundly different behaviors in critical applications [1]. For instance, the iodine atom's superior anomalous signal in X-ray crystallography is non-negotiable for solving phase problems where bromine is insufficient [2]. Furthermore, cellular proofreading and sanitation enzymes, such as dCTP pyrophosphatase 1 (DCTPP1), exhibit a strict and quantifiable hierarchy of substrate preference, with 5-Iodo-dCTP being the most efficiently hydrolyzed, a property not shared by other analogs [3]. Therefore, selection must be guided by specific, data-driven performance metrics rather than general chemical similarity.

Quantitative Performance Benchmarks for 5-Iodo-dCTP (CAS 31747-59-8) Against Key Comparators


DCTPP1 Pyrophosphatase Activity Hierarchy: 5-Iodo-dCTP as the Preferred Substrate

In quantitative assays with recombinant mouse dCTP pyrophosphatase 1 (DCTPP1), a key cellular sanitation enzyme, 5-Iodo-dCTP exhibits the highest catalytic efficiency. The reported KM value for 5-Iodo-dCTP is 3.9 µM, which is markedly lower (indicating higher affinity) than that of 5-Bromo-dCTP (KM = 21.7 µM), dCTP (KM = 44 µM), and 5-Methyl-dCTP (KM = 48.5 µM) [1]. This demonstrates that 5-Iodo-dCTP is the preferred substrate over both the natural nucleotide and other common halogenated analogs [2].

Nucleotide Metabolism Enzymology DNA Damage Response

Exonuclease Resistance for Boranophosphate-Modified DNA Sequencing

In the context of direct PCR sequencing using boranophosphate-modified nucleotides (dCTPαB analogs), the resistance of the resulting DNA to exonuclease III digestion is critically dependent on the C5-substituent. A direct comparison shows a clear rank order of resistance: 5-Ethyl-dCTPαB > 5-Methyl-dCTPαB > dCTPαB ≈ 5-Bromo-dCTPαB > 5-Iodo-dCTPαB [1]. This indicates that the 5-Iodo modification confers the lowest resistance to exonuclease digestion among the tested analogs, a property that can be deliberately exploited to generate sequencing ladders with distinct deoxycytosine band intensities [2].

DNA Sequencing Exonuclease Digestion Boranophosphate Nucleotides

Enzymatic Incorporation Efficiency in T7 DNA Polymerase (Boranophosphate Series)

The incorporation efficiency of 5-substituted dCTPαB analogs by T7 DNA polymerase (Sequenase) was assessed. While all Rp diastereomers were substrates, the 5-Iodo-dCTPαB analog was specifically noted as being the least efficient substrate for the polymerase, with an efficiency lower than that of normal dCTP, dCTPαB, and other 5-substituted analogs [1]. This contrasts with its behavior as a superior substrate for DCTPP1 and highlights its application-specific performance profile.

DNA Synthesis Polymerase Fidelity Modified Nucleotide Incorporation

Utility in Click Chemistry for Enzymatic Synthesis of Functionalized DNA

5-Iodo-dCTP serves as a critical starting material for the synthesis of more complex functionalized nucleotides via Sonogashira cross-coupling reactions. It can be directly reacted with alkyne-bearing functional groups (e.g., (fluoro)cytosine-alkynes) to generate double-headed nucleotide triphosphates (dCXC TPs) [1]. These resulting modified dNTPs are then shown to be good substrates for various DNA polymerases, enabling the enzymatic synthesis of DNA bearing designer functional groups via primer extension or PCR [2]. This post-synthetic modification strategy is not as readily accessible from other halogenated analogs like 5-Bromo-dCTP due to differences in reactivity.

Click Chemistry DNA Functionalization Aptamer Synthesis

Primary Research Applications for 5-Iodo-dCTP (CAS 31747-59-8) Backed by Comparative Data


Preferred Substrate for Characterizing dCTP Pyrophosphatase 1 (DCTPP1) Activity and Inhibition

Due to its highest reported catalytic efficiency (lowest KM = 3.9 µM) for DCTPP1 compared to other C5-modified dCTP analogs [5], 5-Iodo-dCTP is the superior choice for designing sensitive enzymatic assays. Researchers studying nucleotide pool sanitization, the effects of genotoxic nucleotide analogs, or screening for DCTPP1 inhibitors will obtain optimal signal-to-noise and faster kinetics using 5-Iodo-dCTP over 5-Bromo-dCTP or the natural dCTP substrate. This ensures assays are performed under the most favorable kinetic parameters for the enzyme of interest [6].

Building Block for the Chemoenzymatic Synthesis of Highly Functionalized DNA

5-Iodo-dCTP is the essential precursor for creating a library of functionalized dNTPs via Pd-catalyzed cross-coupling reactions. Researchers can first modify 5-Iodo-dCTP with an alkyne-bearing functional group of interest (e.g., a fluorophore, biotin, or reactive handle) [5]. The resulting designer nucleotide can then be efficiently incorporated into DNA by standard polymerases [6]. This two-step, modular approach is a powerful and unique application not feasible with other common C5-modified analogs like 5-Bromo-dCTP or 5-Methyl-dCTP, enabling the creation of tailored DNA probes for next-generation sequencing, biosensing, and aptamer selection.

Generation of Distinct Exonuclease Digestion Patterns in Boranophosphate DNA Sequencing

For laboratories utilizing or developing direct DNA sequencing methods with boranophosphate-modified nucleotides, the choice of C5-substituent is critical for determining sequencing ladder quality. The data show that 5-Iodo-dCTPαB confers the lowest resistance to exonuclease III digestion among a series of analogs [5]. This property can be leveraged to produce unique digestion patterns, particularly useful for mapping cytosine positions or optimizing signal intensity in boranophosphate sequencing protocols. Using 5-Bromo-dCTPαB or 5-Methyl-dCTPαB would yield different, and in some cases, suboptimal results [6].

Controlled, Low-Efficiency Enzymatic Incorporation Studies

When an experimental protocol requires the deliberate, low-efficiency incorporation of a modified cytosine analog—for example, in site-specific labeling, mutagenesis studies where sparse substitution is desired, or as a negative control—5-Iodo-dCTP is a well-characterized choice. Its documented status as the 'least efficient' substrate for T7 DNA polymerase among a series of 5-substituted dCTPαB analogs [5] provides a reliable, data-driven rationale for its selection in such applications.

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